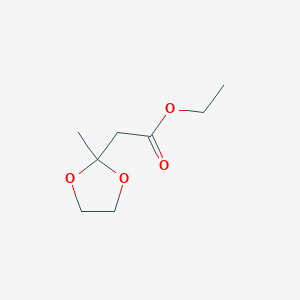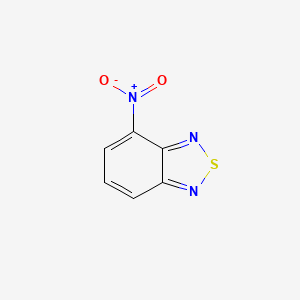
1,1'-Sulfonyldiimidazole
Vue d'ensemble
Description
1,1’-Sulfonyldiimidazole is a chemical compound with the molecular formula C6H6N4O2S. It is known for its pseudo-twofold rotation axis of symmetry passing through the sulfur atom. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes .
Méthodes De Préparation
1,1’-Sulfonyldiimidazole can be synthesized through several methods. One common synthetic route involves the reaction of imidazole with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,1’-Sulfonyldiimidazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imidazole groups are replaced by other nucleophiles.
Coupling Reactions: It is known to undergo one-pot Suzuki coupling reactions to afford products like 1-phenylnaphthalene.
Complex Formation: It can form stable 1:1 complexes with benziodoxole.
Common reagents used in these reactions include sulfuryl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Sulfonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It can be used in the preparation of stable complexes that are useful in biological studies.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfonyldiimidazole involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfur atom in the compound plays a crucial role in its reactivity, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
1,1’-Sulfonyldiimidazole can be compared with other similar compounds such as:
- 1,1’-Sulfonylbis[1H-imidazole]
- 1-Imidazol-1-ylsulfonylimidazole
- N,N’-Sulfuryldiimidazole
These compounds share similar structural features but may differ in their reactivity and applications. 1,1’-Sulfonyldiimidazole is unique due to its specific reactivity and ability to form stable complexes .
Propriétés
IUPAC Name |
1-imidazol-1-ylsulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKNPIVTWNMMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222152 | |
| Record name | 1,1'-Sulphonylbis-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7189-69-7 | |
| Record name | 1,1′-Sulfonyldiimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7189-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Sulphonylbis-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007189697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Sulphonylbis-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-sulphonylbis-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,1'-Sulfonyldiimidazole in organic synthesis?
A1: this compound serves as a valuable reagent for introducing sulfur-containing functional groups. [, ] For instance, it facilitates the synthesis of aryl fluorosulfates from phenols, effectively acting as a safer alternative to handling gaseous sulfuryl fluoride (SO2F2). [] Furthermore, it plays a crucial role in constructing complex heterocycles, exemplified by its use in synthesizing the bis-tetrahydropyrano[2,3-b:2′,3′-e] piperazine ring system from D-Glucosamine. []
Q2: How does the structure of this compound influence its reactivity?
A2: The molecule of this compound exhibits a pseudo-twofold rotation axis of symmetry passing through the sulfur atom. [] This structural feature, along with the presence of imidazole rings, contributes to its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking. [] These interactions influence its reactivity and packing in the solid state, potentially impacting its applications in chemical reactions.
Q3: Can you elaborate on the mechanism of sulfuryl fluoride generation from this compound?
A3: While the provided abstracts do not delve into the specific mechanism, research indicates that this compound can decompose to release sulfuryl fluoride. [] This decomposition is likely facilitated by the relatively weak sulfur-nitrogen bonds and the stability of the gaseous SO2F2 byproduct. The rapid and near-stoichiometric generation of SO2F2 suggests a facile decomposition pathway. []
Q4: Are there any known analytical techniques for characterizing and quantifying this compound?
A4: Various analytical techniques can be employed to characterize and quantify this compound. NMR spectroscopy can provide structural information and assess reaction progress. [] Additionally, techniques like mass spectrometry and elemental analysis can determine the compound's molecular weight and purity. Crystallographic studies, as exemplified in one of the papers, can reveal detailed structural information including bond lengths and intermolecular interactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol](/img/structure/B1293617.png)







![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)
